molecular formula C13H17N3O2S B7165535 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B7165535
M. Wt: 279.36 g/mol
InChI Key: QITOSSPTSJTQHF-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features both oxazole and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of these heterocyclic rings makes this compound a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-7(12-9(3)15-18-10(12)4)5-14-13(17)11-6-19-16-8(11)2/h6-7H,5H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITOSSPTSJTQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CNC(=O)C2=CSN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and thiazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new analogs with potentially different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiazole derivatives, such as:

    3,5-Dimethyl-1,2-oxazole: A simpler oxazole derivative with known biological activities.

    3-Methyl-1,2-thiazole: A thiazole derivative used in various chemical and biological studies.

    N-(3,5-Dimethyl-1,2-oxazol-4-yl)carboxamide: A related compound with a different substitution pattern.

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyl-1,2-thiazole-4-carboxamide is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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